

Technical Guide: Crystal Structure of the 2,3-Diaminopyridinium Cation

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Compound of Interest

Compound Name: 2,3-Diamino-4-methoxypyridine

Cat. No.: B149494

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Introduction

A definitive crystal structure for the neutral compound **2,3-Diamino-4-methoxypyridine** is not currently available in open-access crystallographic databases. However, a detailed structural analysis of the protonated form, the 2,3-diaminopyridinium cation, has been reported as part of the salt, 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate.[1][2] This technical guide provides a comprehensive overview of the crystal structure of this cation, its synthesis, and the supramolecular architecture established through various intermolecular interactions. The biological context of 2,3-diaminopyridine derivatives is also briefly discussed.

Data Presentation

The crystallographic data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate provides valuable insights into the geometry and bonding of the 2,3-diaminopyridinium cation.[1]

Table 1: Crystallographic Data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate[1]

Parameter	Value
Chemical Formula	$C_5H_8N_3^+ \cdot C_{11}H_8NO_3^-$
Formula Weight (Mr)	312.33
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.4338 (12)
b (Å)	7.7462 (7)
c (Å)	19.4626 (14)
β (°)	128.806 (4)
Volume (Å ³)	1460.8 (2)
Z	4
Temperature (K)	100
Radiation	Mo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ)	0.10 mm ⁻¹
Crystal Size (mm)	0.24 × 0.21 × 0.11

In the salt structure, the pyridine nitrogen of the 2,3-diaminopyridine moiety is protonated, leading to the formation of the 2,3-diaminopyridinium cation. This cation is essentially planar.^[1]^[3] The crystal packing is stabilized by a network of hydrogen bonds and π–π stacking interactions.^[1]^[2]

Experimental Protocols

Synthesis of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate

The synthesis of the title salt involves a straightforward acid-base reaction between 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid.

- Materials:

- 2,3-Diaminopyridine
- 4-Methoxyquinoline-2-carboxylic acid
- Methanol
- Procedure:
 - Equimolar amounts of 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid are dissolved in hot methanol.
 - The resulting solution is stirred for a brief period.
 - The solution is then allowed to stand at room temperature.
 - Slow evaporation of the solvent yields single crystals of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate suitable for X-ray diffraction.

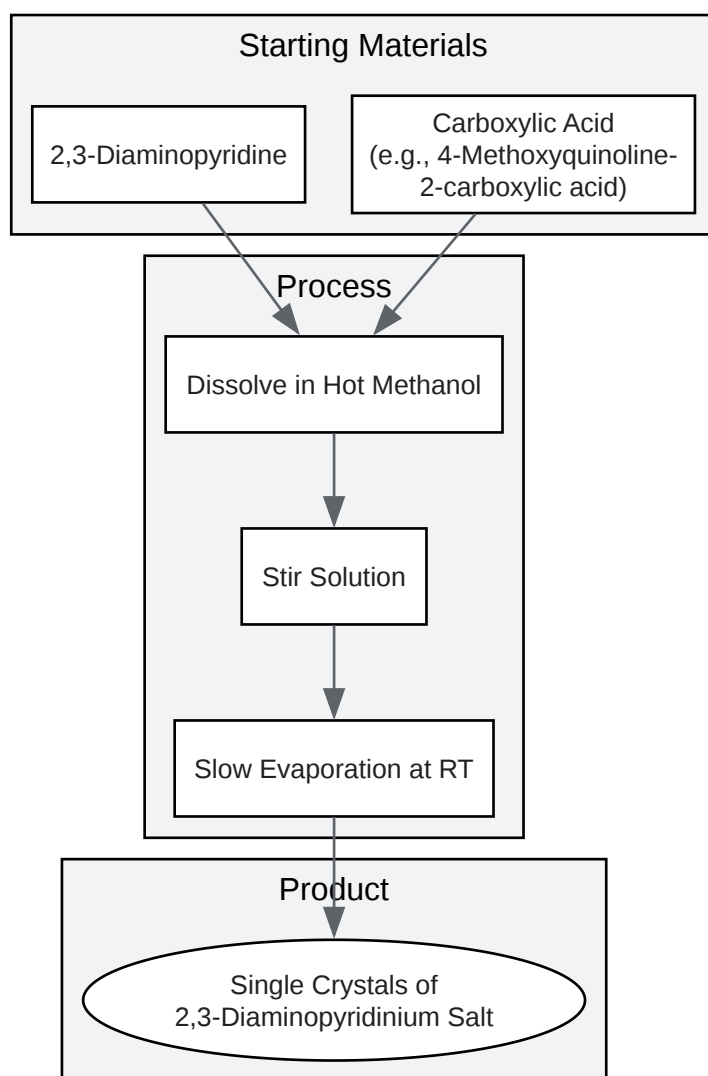
General Synthesis of 2,3-Diaminopyridine Derivatives

2,3-Diaminopyridine and its derivatives are typically synthesized through the reduction of a corresponding nitro-substituted aminopyridine.^{[4][5]} A common route involves the following steps:

- Nitration: 2-Aminopyridine is nitrated to introduce a nitro group, typically at the 3-position.
- Reduction: The nitro group of the 2-amino-3-nitropyridine intermediate is then reduced to an amino group to yield 2,3-diaminopyridine. This reduction can be achieved using various reagents, including iron in acidic ethanol or catalytic hydrogenation with a palladium catalyst.^{[4][6]}

Visualizations

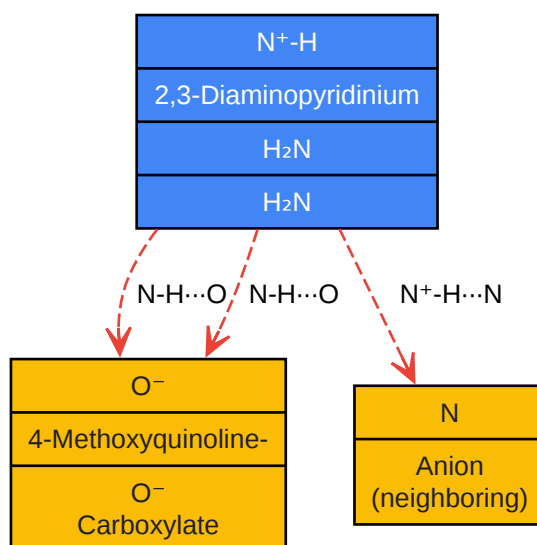
Experimental Workflow: Synthesis of 2,3-Diaminopyridinium Salts



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Caption: General workflow for the synthesis of 2,3-diaminopyridinium salts.

Hydrogen Bonding Network in 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate

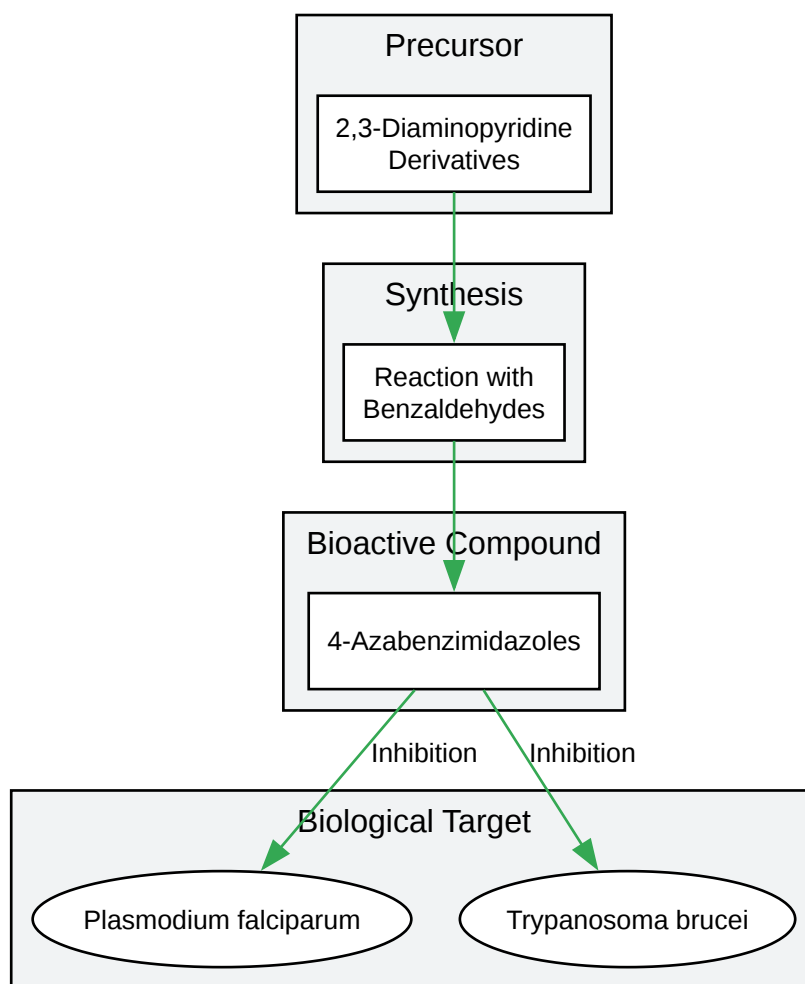


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Caption: Key hydrogen bonding interactions in the crystal lattice.

Potential Biological Role of 2,3-Diaminopyridine Derivatives

Derivatives of 2,3-diaminopyridine have been investigated for their biological activity, particularly as antiparasitic agents.[7][8] They serve as precursors for the synthesis of 4-azabenzimidazoles, which have shown promising activity against *Plasmodium falciparum* (the parasite causing malaria) and *Trypanosoma brucei* (the parasite causing African trypanosomiasis).[7][8]



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Caption: Synthetic pathway to potential antiparasitic agents.

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